5-(2,3-Difluorophenyl)-3-methylphenol
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Overview
Description
5-(2,3-Difluorophenyl)-3-methylphenol is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a hydroxyl group on a methyl-substituted phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)-3-methylphenol typically involves the introduction of fluorine atoms onto a phenyl ring followed by the attachment of a hydroxyl group. One common method involves the use of 2,3-difluorobenzene as a starting material, which undergoes a series of reactions including halogenation, methylation, and hydroxylation under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated reaction monitoring and control systems can further enhance the production process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
5-(2,3-Difluorophenyl)-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: A compound with similar fluorine substitution patterns but different functional groups.
Fluorinated Quinolines: Compounds with fluorine atoms on a quinoline ring, exhibiting unique biological activities.
3-Fluoro-4-hydroxyphenylboronic acid: A compound with a similar phenol structure but different substitution patterns
Uniqueness
5-(2,3-Difluorophenyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)11-3-2-4-12(14)13(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVJRRZHMZPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683790 |
Source
|
Record name | 2',3'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-21-0 |
Source
|
Record name | 2',3'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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